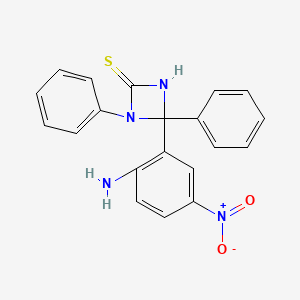

(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea

Description

(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea is a complex organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties .

Properties

CAS No. |

126164-79-2 |

|---|---|

Molecular Formula |

C20H16N4O2S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-(2-amino-5-nitrophenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |

InChI |

InChI=1S/C20H16N4O2S/c21-18-12-11-16(24(25)26)13-17(18)20(14-7-3-1-4-8-14)22-19(27)23(20)15-9-5-2-6-10-15/h1-13H,21H2,(H,22,27) |

InChI Key |

YUIUNCADIJHJRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(NC(=S)N2C3=CC=CC=C3)C4=C(C=CC(=C4)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at nearly ambient temperature . Industrial production methods often focus on resource-efficient and environmentally friendly processes, such as the use of water as a solvent and the avoidance of toxic volatile organic compounds .

Chemical Reactions Analysis

(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental sulfur, isocyanates, and carbon disulfide . For instance, the reaction with osmium complexes results in the formation of thioureatotriosmium cluster complexes, which undergo photochemical reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of heterocyclic compounds and as a chelating agent for metal ions . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines . Additionally, it has applications in the development of fluorescent probes for molecular detection in biomedical and environmental monitoring .

Mechanism of Action

The mechanism of action of (Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea involves its ability to form stable hydrogen bonds with biological targets, thereby stabilizing ligand-receptor connections . This interaction is crucial for its antiviral, anticonvulsant, anti-inflammatory, antibacterial, and antitumor actions . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to interact with various biological molecules highlights its potential as a therapeutic agent.

Comparison with Similar Compounds

(Z)-((2-Amino-5-nitrophenyl)phenylmethylene)phenylthiourea can be compared with other thiourea derivatives, such as 1-(2-furoyl)-3-phenylthiourea and N-phenylthiourea . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 1-(2-furoyl)-3-phenylthiourea has been studied for its chelating properties and applications in analytical chemistry , while N-phenylthiourea is known for its use in genetic research and as a reagent in various chemical reactions . The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.